

UPGL00004: A Technical Guide to a Novel Allosteric Inhibitor of Glutaminase C

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Compound of Interest

Compound Name: UPGL00004

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Executive Summary

Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by increased glycolysis and a reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle. This "glutamine addiction" is primarily facilitated by the mitochondrial enzyme Glutaminase C (GAC), making it a compelling target for anticancer therapies.^{[1][2]} This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of **UPGL00004**, a potent and selective allosteric inhibitor of GAC. Developed by researchers at Cornell University and the University of Pittsburgh, **UPGL00004** represents a promising preclinical candidate for targeting metabolic vulnerabilities in cancer.^[1]

Discovery and Optimization

The discovery of **UPGL00004** stemmed from a high-throughput screening (HTS) campaign designed to identify novel scaffolds for GAC inhibition. This effort moved beyond the prototypical, flexible BPTES (Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide) class of inhibitors.

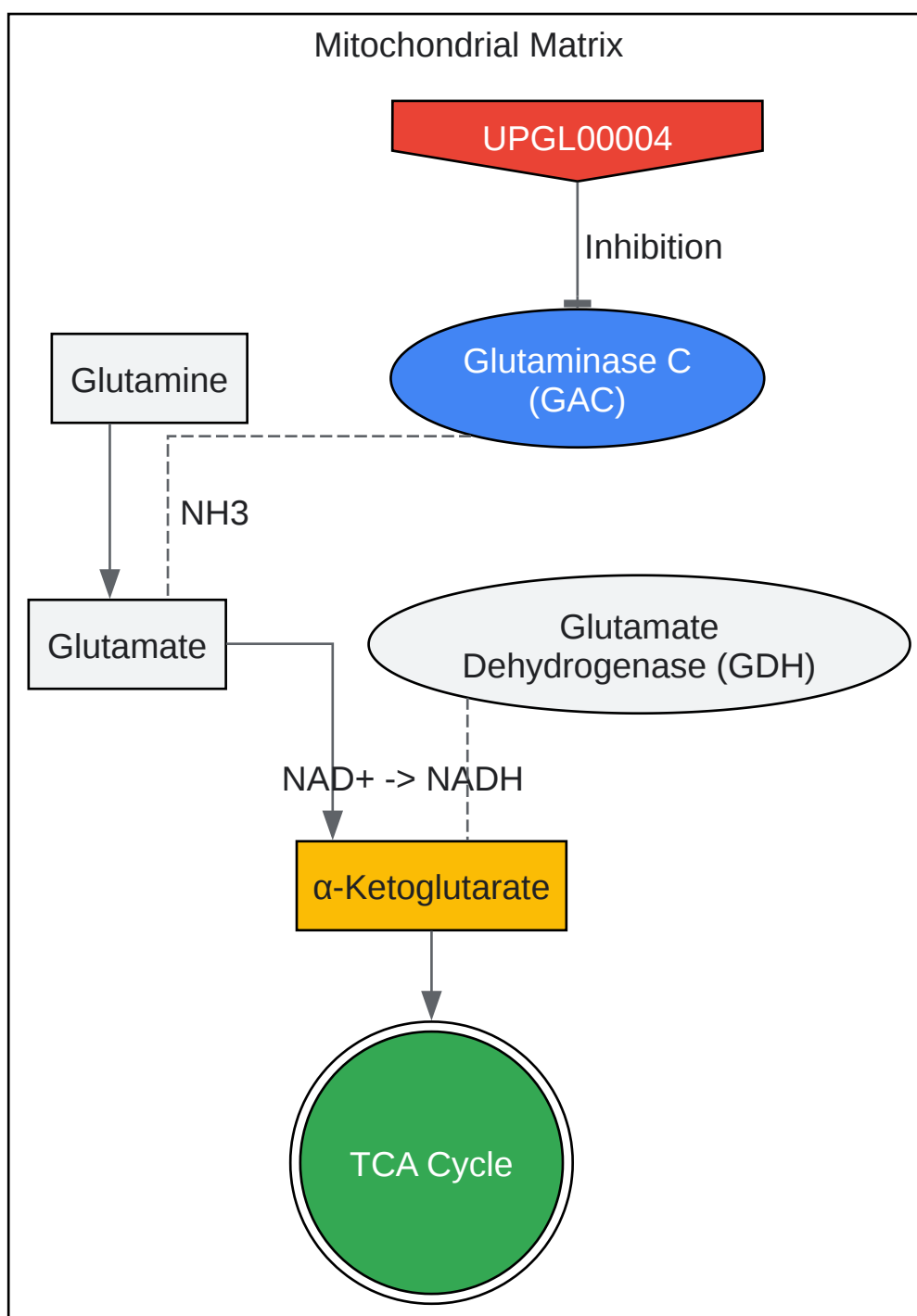
The process began with the development of a robust, 384-well format fluorescence-based assay.^{[3][4]} This coupled enzyme assay uses glutamate dehydrogenase and diaphorase to link GAC activity to the production of a fluorescent signal, enabling the rapid screening of large compound libraries.^{[3][4]} A screen of a ~30,000-compound library identified several initial hits.

[4] Subsequent structure-activity relationship (SAR) studies on the most promising hits led to the rational design and synthesis of the UPGL series of inhibitors.[3] This series was developed with the goal of replacing the flexible linker in earlier inhibitors like BPTES and CB-839 with a rigid heterocyclic core, aiming to improve physicochemical properties and potency by reducing the entropic penalty upon binding.[2] **UPGL00004** (designated 7c in original publications) emerged from this optimization process as a lead candidate with superior potency and metabolic stability compared to early leads.[5]

Mechanism of Action

The Role of GAC in Glutaminolysis

GAC is the gatekeeper enzyme in the glutaminolysis pathway, catalyzing the hydrolysis of glutamine to glutamate.[6] Glutamate is then converted by glutamate dehydrogenase or other transaminases into α -ketoglutarate, a key intermediate that enters the TCA cycle to support cellular bioenergetics and biosynthesis.[7][8] By inhibiting GAC, **UPGL00004** effectively cuts off this critical metabolic lifeline for cancer cells.



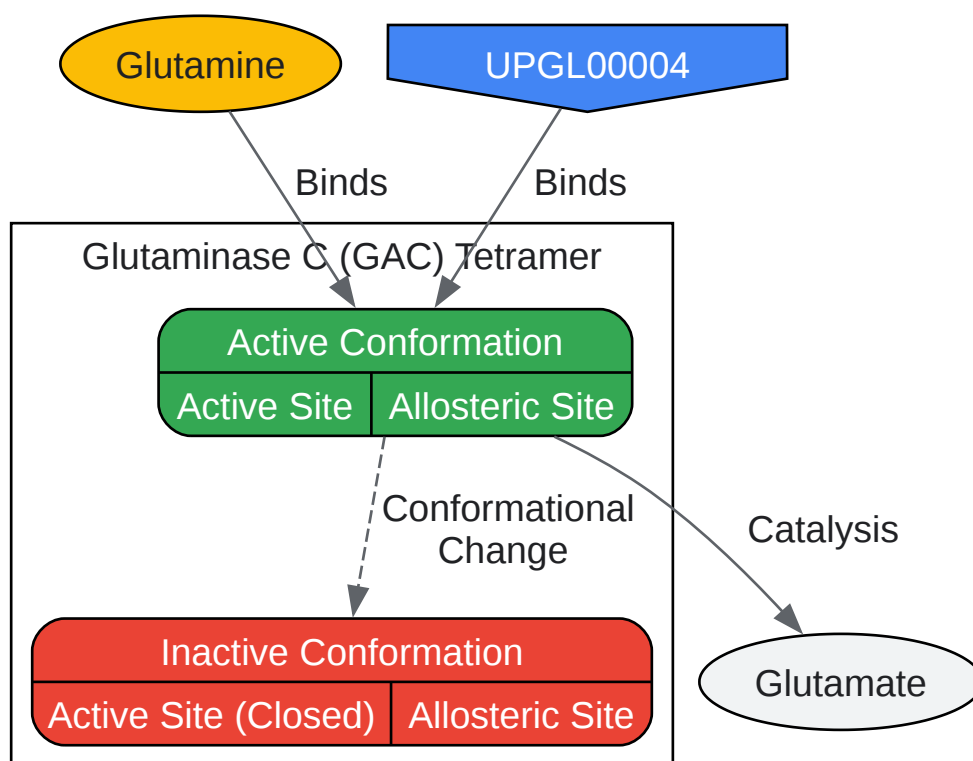
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Figure 1. The Glutaminolysis Pathway and the inhibitory action of **UPGL00004** on Glutaminase C (GAC).

Allosteric Inhibition and Structural Insights

UPGL00004 is a potent, non-competitive allosteric inhibitor of GAC.[9][10] X-ray crystallography studies have confirmed that **UPGL00004** binds to the same allosteric pocket at the interface of the GAC tetramer as BPTES and the clinical candidate CB-839.[5][9] This binding site is distinct from the active site and involves residues from the enzyme's "activation loop." [5]

Structural analysis, including studies using serial room temperature crystallography, revealed key differences that explain the superior potency of **UPGL00004** compared to BPTES.[2][7] **UPGL00004** adopts a rigid, "cup-shaped" conformation upon binding, which allows for optimal hydrogen bonding and hydrophobic interactions within the binding pocket.[7] In contrast, the less potent BPTES can adopt a more flexible, extended conformation, leading to weaker interactions.[2][7] By binding to this allosteric site, **UPGL00004** stabilizes the GAC tetramer in an inactive conformation, preventing catalysis.[10][11]



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Figure 2. Mechanism of allosteric inhibition of GAC by **UPGL00004**.

Preclinical Data

UPGL00004 has demonstrated potent activity in biochemical, cellular, and in vivo preclinical models.

In Vitro Potency and Binding Affinity

UPGL00004 potently inhibits recombinant GAC activity and shows strong binding affinity, comparable to or exceeding other well-characterized inhibitors.

Parameter	Value	Comparison Compound	Comparison Value	Reference
GAC Enzymatic Inhibition (IC ₅₀)	29 nM	BPTES	>300 nM	[5][9]
CB-839	~30 nM	[5]		
Direct Binding to GAC (Kd)	27 nM	CB-839	Similar Affinity	[5]

Table 1: Biochemical potency and binding affinity of **UPGL00004** against Glutaminase C (GAC).

Cellular Activity

UPGL00004 effectively inhibits the proliferation of glutamine-dependent cancer cell lines, particularly triple-negative breast cancer (TNBC) models.[5]

Cell Line	Cancer Type	IC ₅₀ (Proliferation)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	70 nM	[6]
HS578T	Triple-Negative Breast Cancer	129 nM	[6]

Table 2: In vitro anti-proliferative activity of **UPGL00004** in cancer cell lines.

In Vivo Efficacy

The antitumor activity of **UPGL00004** was evaluated in a patient-derived xenograft (PDX) model of TNBC. While modest as a single agent, **UPGL00004** showed dramatic synergy when combined with the anti-VEGF antibody bevacizumab.[5]

Treatment Group	Dosing	Outcome	Reference
Vehicle Control (DMSO)	-	Progressive Tumor Growth	[12]
UPGL00004	1 mg/kg, i.p., every other day	Modest tumor growth inhibition	[12]
Bevacizumab	-	Moderate tumor growth inhibition	[12]
UPGL00004 + Bevacizumab	1 mg/kg, i.p., every other day	Complete prevention of tumor growth	[5][12]

Table 3: In vivo efficacy of **UPGL00004** in a triple-negative breast cancer PDX model.

Key Experimental Protocols

High-Throughput Fluorescence-Based GAC Activity Assay

This assay was foundational for the discovery of the **UPGL00004** scaffold.[4]

- Principle: A three-enzyme coupled reaction. GAC converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α -ketoglutarate, reducing NAD⁺ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.[3][4]
- Protocol:
 - Reactions are performed in 384-well plates.
 - Recombinant human GAC (e.g., 50 nM) is incubated with test compounds (e.g., at 20 μ M for primary screen) in assay buffer.[5]

- The reaction is initiated by adding a substrate mixture containing glutamine, NAD⁺, resazurin, GDH, and diaphorase.
- Plates are incubated, and fluorescence (Ex/Em ~560/590 nm) is measured.
- Inhibition is calculated relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

Cell Proliferation Assay

- Principle: Measures the effect of the inhibitor on the growth of cancer cells over several days.
- Protocol:
 - Cells (e.g., MDA-MB-231) are seeded in multi-well plates (e.g., 1 x 10⁴ cells/well in a 12-well plate) and allowed to attach overnight.
 - Cells are treated with a dose range of **UPGL00004** or vehicle control (DMSO).
 - Treatment is continued for 6 days, with media and compound refreshed every 48 hours.
 - At the end of the treatment period, cells are harvested (e.g., with trypsin) and counted using a hemocytometer or automated cell counter.
 - IC₅₀ values are calculated from the dose-response curve.

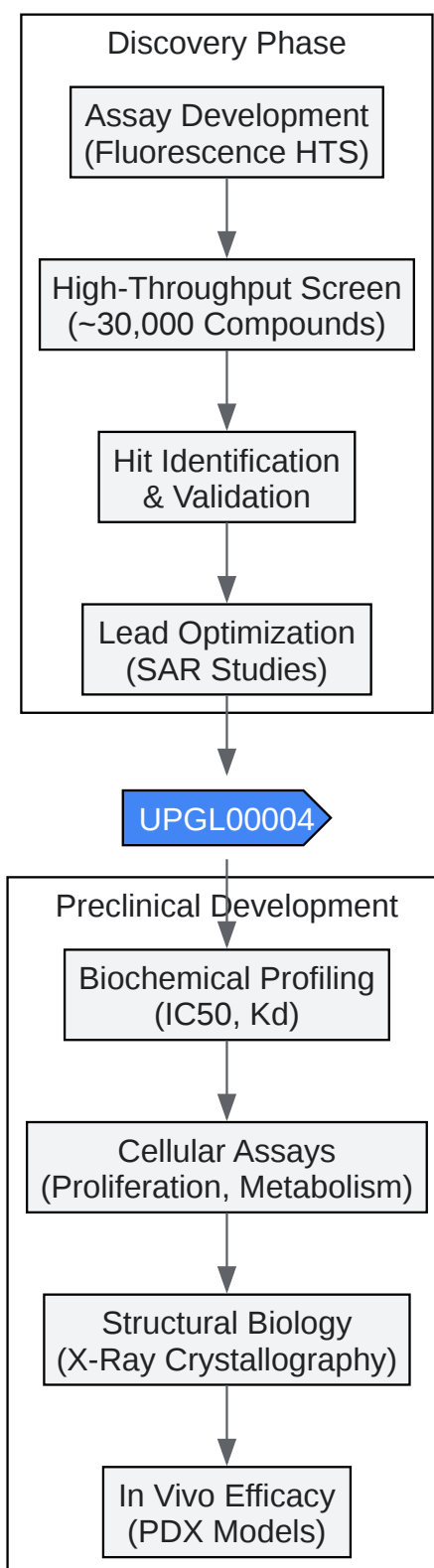
Direct Inhibitor Binding Assay (Tryptophan Fluorescence Quenching)

- Principle: Provides a direct measure of compound binding to the enzyme. A tryptophan residue (either native or engineered, e.g., F327W) near the allosteric binding site will experience a change in its fluorescent properties upon inhibitor binding.^[9]
- Protocol:
 - A solution of purified GAC mutant (e.g., 100 nM GAC-F327W) is placed in a fluorometer.

- Tryptophan fluorescence is excited (~285-295 nm) and emission is monitored (~340 nm).
[\[2\]](#)
- Increasing concentrations of the inhibitor (e.g., **UPGL00004**, CB-839, BPTES) are titrated into the protein solution.[\[9\]](#)
- The quenching of the fluorescence signal is recorded as a function of inhibitor concentration.
- Binding constants (K_d) are determined by fitting the resulting binding isotherm.

Discovery and Development Workflow

The logical progression from initial concept to preclinical candidate is outlined below.



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Figure 3. Experimental workflow for the discovery and preclinical development of **UPGL00004**.

Conclusion and Future Directions

UPGL00004 is a potent, selective, and structurally novel allosteric inhibitor of Glutaminase C. It was discovered through a systematic HTS campaign and refined via rational drug design to possess superior potency and drug-like properties compared to earlier tool compounds. It effectively inhibits cancer cell proliferation in vitro and demonstrates significant synergistic anti-tumor efficacy in vivo when combined with anti-angiogenic therapy. The detailed biochemical, structural, and preclinical data presented herein establish **UPGL00004** as a valuable chemical probe for studying cancer metabolism and a strong lead compound for the development of new therapeutics targeting glutamine addiction in cancer. Further development will likely focus on pharmacokinetic profiling, safety pharmacology, and evaluation in additional preclinical cancer models.

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